(~2~H_9_)丁-1-(~2~H_2_)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

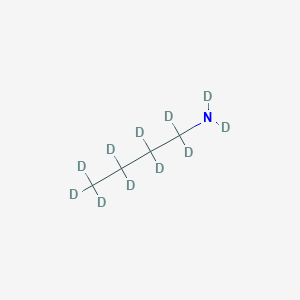

(~2~H_9_)Butan-1-(~2~H_2_)amine is a chemical compound . It is an isomer of butane and belongs to the class of organic compounds known as amines . Amines are organic compounds and functional groups containing a nitrogen atom with a lone pair of electrons .

Synthesis Analysis

The synthesis of amines like(~2~H_9_)Butan-1-(~2~H_2_)amine often involves the reaction of ammonia with alcohols over alumina . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible . Molecular Structure Analysis

The molecular formula of(~2~H_9_)Butan-1-(~2~H_2_)amine is C4H11N . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

Amines can act as both bases and nucleophiles due to the unshared electron pair . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of(~2~H_9_)Butan-1-(~2~H_2_)amine are similar to those of butylamine . Butylamine is a colourless liquid which acquires a yellow colour upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .

科学研究应用

Comprehensive Analysis of N,N,1,1,2,2,3,3,4,4,4-Undecadeuteriobutan-1-amine Applications:

Medicinal Chemistry

Deuterated amines are highly valuable in medicinal chemistry due to their increased metabolic stability. The incorporation of deuterium can slow down the rate of metabolism, potentially leading to drugs with improved pharmacokinetic profiles .

Biological Studies

Selective deuteration of compounds like butan-1-amine allows for precise tracing and study of metabolic pathways in biological systems. This can aid in understanding drug metabolism and distribution within the body .

Chemical Synthesis

In synthetic chemistry, deuterated amines serve as important intermediates for the preparation of other selectively deuterated compounds, which can be used in various chemical reactions and processes .

Diagnostic Tools

Deuterated compounds can be used as diagnostic tools due to their distinct physical properties compared to non-deuterated counterparts. They can be used in techniques like NMR spectroscopy for detailed molecular analysis .

Material Science

In material science research, deuterated amines can be used to study the behavior of materials under different conditions, as deuteration can affect material properties such as density and thermal stability .

Drug Development

The selective deuteration of drugs can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects due to altered metabolic pathways .

Isotope Effects Studies

Deuterated amines are essential for studying isotope effects in chemical reactions, which can provide insights into reaction mechanisms and the role of hydrogen bonding in molecular interactions .

Environmental Tracing

Deuterated compounds can act as tracers in environmental studies to track the movement and transformation of chemicals in ecosystems, helping to understand pollution dynamics and remediation strategies .

A general, versatile and divergent synthesis of selectively deuterated… Since its discovery in 1931 by Harold C. Urey… Preparation of Deuterium Labeled Compounds by Pd/C-Al-D

作用机制

属性

IUPAC Name |

N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-NRURKIGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745811 |

Source

|

| Record name | (~2~H_9_)Butan-1-(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(~2~H_9_)Butan-1-(~2~H_2_)amine | |

CAS RN |

347841-81-0 |

Source

|

| Record name | (~2~H_9_)Butan-1-(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)